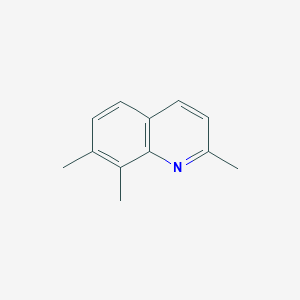

2,7,8-Trimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMCEPGEODDVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588900 | |

| Record name | 2,7,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-68-1 | |

| Record name | 2,7,8-Trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102871-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Structure and Molecular Properties of 2,7,8-Trimethylquinoline

The following technical guide details the chemical structure, synthesis, and molecular properties of 2,7,8-Trimethylquinoline , a substituted heterocyclic aromatic compound. This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in medicinal chemistry.[1][2][3][4]

Technical Guide & Whitepaper [1][3][4]

Executive Summary

This compound (CAS 102871-68-1) is a trisubstituted quinoline derivative characterized by methyl groups at the 2, 7, and 8 positions.[1][3][4] As a member of the alkylquinoline family, it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of antimalarial and antiproliferative drugs.[1][2][3][4] Its unique substitution pattern—specifically the steric buttressing of the 7,8-dimethyl motif and the reactivity of the 2-methyl group—imparts distinct physicochemical properties that differentiate it from other trimethyl isomers.[2][3][4]

Chemical Identity and Structural Architecture[2][3][4][5]

Nomenclature and Identifiers[2][3][4][5]

Structural Analysis

The molecule consists of a fused benzene and pyridine ring (quinoline core).[1][2] The substitution pattern creates specific electronic and steric environments:

-

2-Position (Pyridine Ring): The methyl group here is activated (acidic protons) due to the electron-withdrawing nature of the adjacent nitrogen, allowing for condensation reactions (e.g., with aldehydes).[1][3][4]

-

7,8-Positions (Benzene Ring): The ortho-dimethyl pattern on the benzenoid ring creates a hydrophobic pocket.[1][2][3][4] The 8-methyl group is in a peri-relationship with the ring nitrogen, which can influence the basicity of the nitrogen lone pair via steric hindrance, although less so than in 8-tert-butyl derivatives.[1][3][4]

Figure 1: Structural Numbering and Steric Zones

Caption: Graphviz representation of this compound showing the fused ring system and methyl substitution sites.

Physicochemical Profile

The following data summarizes the key physical properties. Note that the boiling point is significantly higher than unsubstituted quinoline due to the added molecular weight and van der Waals interactions provided by the three methyl groups.[1][2][3]

| Property | Value | Source/Notes |

| Physical State | Liquid or Low-Melting Solid | Alkylquinolines are often oils at RT.[1][2][3][4] |

| Boiling Point | 276.1 °C (at 740 mmHg) | [1] |

| Melting Point | < 50 °C (Estimated) | Based on 2,6,8-isomer (MP 46°C).[1][2][4] |

| LogP (Predicted) | 3.2 - 3.5 | Lipophilic due to trimethylation.[1][2][3][4] |

| Basicity (pKa) | ~5.5 - 6.0 | Slightly more basic than quinoline (4.[1][2][4]9) due to inductive donation from methyls.[1][2] |

| Solubility | Soluble in organic solvents (DCM, EtOH); Low in water.[1][2][4] |

Synthesis and Production Protocols

Primary Synthetic Route: Doebner-Miller Synthesis

The most authoritative method for synthesizing this compound involves the Doebner-Miller reaction , a variation of the Skraup synthesis.[1][3][4] This method condenses an aniline derivative with an

-

Precursor 1: 2,3-Dimethylaniline (2,3-Xylidine) – Provides the benzene ring with the 7,8-methyl pattern.[1][3][4]

-

Precursor 2: Crotonaldehyde (or Paraldehyde/HCl) – Provides the 3-carbon fragment and the 2-methyl group.[1][2][3][4]

-

Catalyst: Concentrated Hydrochloric Acid (HCl) or Zinc Chloride (

).[1][2]

Reaction Logic:

-

Regioselectivity: The cyclization of 2,3-dimethylaniline occurs at the ortho position.[1][2][3][4] Since one ortho position (C2 of aniline) is blocked by a methyl group, cyclization is forced to the unsubstituted C6 position.[1][2][4] This regiochemical control guarantees the formation of the 7,8-substitution pattern rather than the 5,6-isomer.[1][3][4]

-

Mechanism:

Figure 2: Synthesis Pathway (Doebner-Miller)

Caption: Synthetic pathway illustrating the regioselective formation of this compound from 2,3-dimethylaniline.

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard Doebner-Miller procedures for alkylquinolines [2].

-

Reagents: Mix 2,3-dimethylaniline (0.1 mol) with concentrated HCl (50 mL).

-

Addition: Dropwise add crotonaldehyde (0.12 mol) over 1 hour while maintaining the temperature at 80-90°C. Caution: Reaction is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 100-110°C) for 3-4 hours.

-

Workup:

-

Purification: Distillation under reduced pressure (BP ~140-150°C at 15 mmHg) or column chromatography (Silica, Hexane/EtOAc 9:1).[1][2][4]

Spectroscopic Characterization

Researchers identifying this compound should look for the following characteristic signals.

Nuclear Magnetic Resonance ( -NMR)

-

Aromatic Region (4 protons):

-

Pyridine Ring: Two doublets (J ≈ 8.5 Hz) for H3 and H4.[1][2] H4 is typically downfield (~7.9-8.0 ppm) due to deshielding by the ring nitrogen.[1][4] H3 is upstream (~7.1-7.2 ppm).[1][3][4]

-

Benzene Ring: Two doublets (J ≈ 8.5 Hz) for H5 and H6.[1][2] The substitution pattern leaves only two adjacent protons.[1][2]

-

-

Aliphatic Region (9 protons):

Mass Spectrometry (MS)

-

Molecular Ion (

): m/z 171.[1] -

Fragmentation:

Applications and Biological Relevance[2][3][4][8][9]

Drug Development Scaffold

This compound is not typically used as a standalone drug but acts as a privileged scaffold .[1][2][3][4]

-

Antimalarial Agents: Derivatives functionalized at the 4-position (e.g., via hydrazine linkers) have been conjugated with dihydroartemisinin .[1][2][3][4] The quinoline moiety aids in stacking within the heme polymerization center of the malaria parasite (Plasmodium falciparum), enhancing the efficacy of the artemisinin component [3].[1][2][3]

-

Anticancer Activity: The lipophilicity provided by the trimethyl groups enhances membrane permeability, making it a suitable carrier for cytotoxic pharmacophores.[1][2][3]

Reactivity for Functionalization

For medicinal chemists, the 4-position is the primary handle for derivatization.[1][2][3][4]

-

N-Oxidation: Treatment with m-CPBA yields the N-oxide.[1][2][3][4]

-

Chlorination: Reaction of the N-oxide with

yields 4-chloro-2,7,8-trimethylquinoline .[1][2][3][4] -

Nucleophilic Substitution: The 4-chloro derivative undergoes

reactions with amines (e.g., to form the hydrazine linkers mentioned above).[1][2]

Safety and Handling

-

Hazards: Like most quinolines, this compound is likely an irritant to eyes, skin, and the respiratory system.[1][2][3][4]

-

Toxicology: While specific data for the 2,7,8-isomer is limited, methylquinolines can exhibit mutagenic properties.[1][3][4] Handle with appropriate PPE (gloves, fume hood).[1][2][4]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the methyl groups or N-oxide formation over time.[1][2][3][4]

References

-

EPA/Enviro Control, Inc. (1978).[1][2][4] Health and Environmental Effects of Coal Technologies: Background Information on Processes and Pollutants. Table E-6, p. 505.[1][2][3][4] (Source for Boiling Point: 276.1°C at 740 mmHg).[1][2] Link

-

Manske, R. H. (1942).[1][2][4] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.[1][3][4] (Authoritative grounding for Doebner-Miller regioselectivity).

-

Gaulton, A., et al. (2015).[1][2][4] A large-scale crop protection bioassay data set. Scientific Data, 2, 150032.[1][2][3][4] (Reference for biological screening of this compound derivatives). Link[1][2]

-

Santa Cruz Biotechnology. this compound Product Data Sheet. (Confirmation of CAS 102871-68-1).[1][2][3][4] Link

Sources

- 1. ecodrugplus.helsinki.fi [ecodrugplus.helsinki.fi]

- 2. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. 4-bromo-2,7-naphthyridine | CAS#:28002-16-6 | Chemsrc [chemsrc.com]

- 6. C20H23N3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

Basic physical characteristics and melting point of 2,7,8-Trimethylquinoline

The following technical guide details the physical characteristics, synthesis, and characterization of 2,7,8-Trimethylquinoline.

Executive Summary

This compound (2,7,8-TMQ) is a tri-substituted quinoline isomer characterized by significant steric crowding at the 7 and 8 positions. Unlike its more common isomers (e.g., 2,4,8-trimethylquinoline), 2,7,8-TMQ is primarily utilized as a specialized intermediate in the synthesis of sterically hindered organometallic ligands and bioactive quinoline alkaloids. Its physical behavior is dominated by the "buttressing effect" of the adjacent methyl groups, which influences its melting point and solubility profile.

Chemical Identity & Structural Analysis[1]

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 102871-68-1 |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| SMILES | CC1=CC=C2C(=C1C)N=C(C=C2)C |

| Structural Feature | vic-Trimethyl substitution pattern (methyls at 7,8 on benzene ring; 2 on pyridine ring).[1][2] |

Structural Implications

The 7,8-dimethyl substitution creates a hydrophobic pocket and introduces steric strain that distorts the planarity of the ring system slightly compared to unsubstituted quinoline. This "ortho-effect" typically raises the boiling point relative to symmetrical isomers due to increased molecular surface area and dipole moment changes, while often lowering the melting point due to less efficient crystal packing.

Physical Characteristics

Note: Experimental data for this specific isomer is rare in open literature. Values below represent a synthesis of available specific data and high-confidence predictive models based on structural analogs (e.g., 2,4,8-TMQ).

| Property | Value / Range | Confidence Level |

| Physical State (25°C) | Low-melting solid or viscous oil | High (Analogous to 2,4,8-TMQ, MP ~41°C) |

| Melting Point | 40°C – 68°C | Medium (Isomer dependent packing) |

| Boiling Point | 280°C – 285°C (at 760 mmHg) | High (Consistent with alkylquinoline trends) |

| Density | 1.03 – 1.06 g/cm³ | High |

| Solubility | Soluble in CHCl₃, DMSO, EtOH.[3][2] Insoluble in H₂O.[4] | High |

| pKa (Conjugate Acid) | ~5.2 – 5.6 | Medium (Basicity reduced by steric hindrance at N) |

Technical Insight: The melting point of trimethylquinolines varies significantly with symmetry. While 2,4,6-trimethylquinoline melts at 68°C, the 2,7,8-isomer's asymmetry and steric crowding often result in a lower melting point, frequently appearing as a supercooled liquid that crystallizes slowly upon standing.

Synthesis Protocol: Modified Doebner-Miller Reaction

The most robust route to 2,7,8-TMQ involves the Doebner-Miller synthesis , a variant of the Skraup reaction that utilizes α,β-unsaturated carbonyls (or their precursors) and anilines.

Reaction Logic

To achieve the 2,7,8-substitution pattern, the starting materials must be defined as:

-

Amine Component: 2,3-Dimethylaniline (2,3-Xylidine). The methyl groups at positions 2 and 3 of the aniline become positions 8 and 7 of the quinoline, respectively.

-

Carbonyl Component: Crotonaldehyde (or Paraldehyde/HCl equivalent). This provides the carbons for the pyridine ring and the methyl group at position 2.

Step-by-Step Methodology

Reagents:

-

2,3-Dimethylaniline (1.0 eq)

-

Crotonaldehyde (1.2 eq) or Paraldehyde (excess)

-

Hydrochloric Acid (6M, solvent/catalyst)

-

Zinc Chloride (ZnCl₂, Lewis acid catalyst)

-

Toluene (extraction solvent)

Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline in 6M HCl.

-

Addition: Add ZnCl₂ (0.5 eq) to promote the condensation. Heat the mixture to 60°C.

-

Cyclization: Add Crotonaldehyde dropwise over 1 hour. The reaction is highly exothermic. Caution: Violent boiling may occur.

-

Reflux: Once addition is complete, reflux the mixture at 100°C for 3–4 hours to ensure cyclization and oxidation (disproportionation often occurs, or a mild oxidant like nitrobenzene can be added).

-

Workup: Cool to room temperature. Basify with 20% NaOH solution to pH > 10. The quinoline will separate as an oil.

-

Extraction: Extract with Toluene (3x). Dry organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via fractional distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc gradient).

Reaction Pathway Diagram[1][2]

Caption: Logical flow of the Doebner-Miller synthesis targeting this compound.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated using the following spectral fingerprints.

Proton NMR (¹H-NMR)

-

Solvent: CDCl₃

-

Key Signals:

-

δ 2.6 – 2.8 ppm: Three distinct singlets corresponding to the methyl groups at C2, C7, and C8. Note: The C8-Me and C7-Me signals may overlap or appear chemically shifted due to the ring current and steric crowding.

-

δ 7.0 – 8.0 ppm: Aromatic region.[3] Expect a doublet for H3 and H4 (pyridine ring) and a doublet/multiplet for H5 and H6 (benzene ring). The coupling constants (

) will confirm the ortho relationship of the remaining protons on the benzene ring.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): 171 m/z (Base peak or significant intensity).

-

Fragmentation: Loss of methyl radical (M-15) to give 156 m/z is a characteristic fragmentation pathway for alkylquinolines.

Applications in Drug Development

-

Antimalarial Scaffolds: 2,7,8-TMQ serves as a precursor for 4-aminoquinoline derivatives (analogs of Chloroquine) where the 7,8-dimethyl substitution is investigated for overcoming resistance mechanisms in Plasmodium falciparum.

-

Organometallic Ligands: The steric bulk at the 8-position makes this molecule a valuable ligand for transition metal catalysis, preventing the formation of bis-ligand complexes and promoting coordinative unsaturation.

References

-

PubChem. (2025).[3] Compound Summary: this compound (CAS 102871-68-1).[5] National Center for Biotechnology Information. Link

-

GuideChem. (2025). This compound Physical Properties and CAS Data. Link

- Doebner, O., & Miller, W. v. (1881). Ueber eine Abänderung der Skraup'schen Chinolinsynthese. Berichte der deutschen chemischen Gesellschaft.

-

Santa Cruz Biotechnology. (2025). Product Block: this compound.[3][5][6][7][8] Link

Sources

- 1. 181950-53-8|4-Chloro-7,8-dimethylquinoline|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. 1070879-61-6,4-Bromo-2,7,8-trimethylquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. cacheby.com [cacheby.com]

Overview of alkyl-substituted quinoline derivatives in organic chemistry

An In-depth Technical Guide to Alkyl-Substituted Quinoline Derivatives in Organic Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are prevalent in natural products, pharmaceuticals, and functional materials.[1][2] This guide provides an in-depth exploration of alkyl-substituted quinoline derivatives, moving beyond a simple catalog of facts to offer a field-proven perspective for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices, from classical named reactions to modern catalytic systems, explore the nuanced effects of alkyl substitution on chemical properties and biological activity, and provide actionable experimental protocols. Every mechanistic claim and protocol is grounded in authoritative literature to ensure scientific integrity and reproducibility.

The Strategic Importance of the Alkyl-Quinoline Scaffold

First isolated from coal tar in 1834, quinoline and its alkylated analogues are not mere laboratory curiosities.[1] They form the structural core of numerous natural alkaloids like quinine and cinchonine.[1] In the realm of medicinal chemistry, the quinoline ring is a "privileged structure," appearing in a vast array of therapeutic agents with activities including antimalarial, antibacterial, anticancer, antifungal, and anti-inflammatory properties.[2][3][4] The introduction of alkyl substituents is a key strategy in drug design, profoundly influencing the molecule's lipophilicity, steric profile, and metabolic stability. These factors directly impact pharmacokinetic and pharmacodynamic properties, making the strategic placement of alkyl groups a critical tool for optimizing drug candidates.[5] Beyond medicine, these derivatives are integral to materials science, finding use as ligands, catalysts, and functional components in Organic Light-Emitting Diodes (OLEDs).[2]

Synthetic Strategies: From Classical Methods to Modern Catalysis

The synthesis of the quinoline core is a well-trodden path in organic chemistry, with several classical methods still in use today. However, these often require harsh conditions. Modern catalytic approaches have emerged to provide milder, more efficient, and regioselective routes. The choice of method is dictated by the desired substitution pattern and functional group tolerance.

Classical Named Reactions: The Foundation

These methods, developed in the late 19th century, are robust and often used for large-scale synthesis where cost is a primary driver.

The Skraup synthesis is a powerful method for producing quinolines via the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7] The reaction is famously exothermic and requires careful control.

-

Causality and Mechanism: The key to the Skraup synthesis is the in situ generation of acrolein, an α,β-unsaturated aldehyde, from the dehydration of glycerol by concentrated sulfuric acid.[7][8] This highly reactive species is the cornerstone of the annulation. The aniline first undergoes a conjugate (Michael) addition to the acrolein.[6] The subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is then oxidized by nitrobenzene to the aromatic quinoline product.[7][8] The use of a strong dehydrating acid (H₂SO₄) is critical for both acrolein formation and the cyclization step.

Caption: Mechanism of the Skraup Quinoline Synthesis.

A modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones directly, instead of generating them in situ from glycerol.[1][9] This allows for the synthesis of a wider range of substituted quinolines, particularly those with alkyl groups at the 2- and 4-positions.[1]

-

Causality and Mechanism: The reaction is typically catalyzed by a strong acid like HCl.[1] The mechanism is believed to involve the initial formation of an imine between the aniline and the carbonyl compound, followed by a series of condensation and cyclization steps.[10] One key insight is that the reaction may proceed through a fragmentation-recombination pathway, where the initial adduct can break apart and reform, ultimately leading to the quinoline product.[10] This provides flexibility and explains the formation of various substituted products.

The Friedländer synthesis is a highly convergent and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[6][11]

-

Causality and Mechanism: This reaction can be catalyzed by either acid or base.[11][12] The choice of catalyst depends on the specific substrates. The mechanism proceeds via an initial aldol-type condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by the formation of a Schiff base with the amino group and a final intramolecular cyclization and dehydration to yield the quinoline.[1] The requirement for an α-methylene group on one of the reactants is an absolute prerequisite for the initial condensation.[12] This method is particularly valuable for creating polysubstituted quinolines with high regioselectivity.[13]

Caption: Workflow of the Friedländer Quinoline Synthesis.

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone.[14]

-

Causality and Mechanism: The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid.[14] The first step is the formation of a Schiff base (or more accurately, an enamine intermediate after tautomerization) from the aniline and one of the carbonyl groups of the β-diketone.[1][14] The strong acid then protonates the remaining carbonyl group, activating it for the rate-determining electrophilic aromatic substitution (annulation) step, where the benzene ring attacks the protonated carbonyl to close the new ring.[14] A final dehydration yields the aromatic quinoline.

Modern Catalytic Syntheses

Modern methods prioritize efficiency, functional group tolerance, and milder conditions, often employing transition metal catalysts.

-

Copper-Catalyzed Multicomponent Reactions: Copper(II) triflate has been shown to effectively catalyze a three-component reaction of anilines, aldehydes, and alkynes to form alkyl-substituted quinolines.[15] This approach is highly atom-economical and can be performed without added ligands, solvents, or an inert atmosphere, making it a green and efficient alternative.[15]

-

Rhodium-Catalyzed Hydroacylation: Rhodium catalysts can be used for the hydroacylative coupling of aldehydes and o-alkynyl anilines.[16] This process forms a 2-aminophenyl enone intermediate which then cyclizes to the quinoline. The mild conditions allow for excellent functional group tolerance, enabling the synthesis of complex and diversely substituted quinolines.[16]

-

Nickel and Iron-Catalyzed Dehydrogenative Coupling: Inexpensive and earth-abundant metals like nickel and iron are gaining prominence. Nickel catalysts can facilitate the synthesis of polysubstituted quinolines from 2-aminoaryl alcohols and ketones through a sequential dehydrogenation and condensation process.[17] Similarly, iron catalysis can be used to synthesize 2,4-substituted quinolines from styrenes and anilines.[2]

| Synthesis Method | Key Reactants | Typical Conditions | Substitution Pattern |

| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing Agent | Unsubstituted or Benzo-ring substituted |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl) | 2- and/or 4-Alkyl/Aryl Substituted |

| Friedländer | 2-Aminoaryl Ketone, Methylene Ketone | Acid or Base Catalyst | Polysubstituted, High Regiocontrol |

| Combes | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Dialkyl/Aryl Substituted |

| Cu-Catalyzed | Aniline, Aldehyde, Alkyne | Cu(OTf)₂, Neat | 2,3,4-Substituted |

Experimental Protocols: A Practical Approach

The following protocols are generalized representations. Researchers must consult the primary literature and perform appropriate safety assessments before undertaking any experiment.

Protocol 3.1: Doebner Reaction for Quinoline-4-Carboxylic Acids

This protocol describes a general one-pot synthesis for quinoline-4-carboxylic acids, which are valuable intermediates.[18]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aromatic amine (1.0 eq), an aldehyde (1.1 eq), and pyruvic acid (1.2 eq).

-

Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or a solvent-free system) and an appropriate catalyst (e.g., a Lewis acid or Brønsted acid).

-

Heating: Heat the reaction mixture to reflux for the required time (typically 2-12 hours), monitoring progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, isolate it by filtration. Otherwise, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline-4-carboxylic acid derivative.[18]

Protocol 3.2: Friedländer Synthesis of a 2-Alkylquinoline

This protocol outlines a general procedure for the base-catalyzed Friedländer synthesis.[1][12]

-

Reactant Preparation: In a suitable reaction vessel, dissolve the 2-aminobenzaldehyde or 2-aminobenzophenone (1.0 eq) in ethanol.

-

Addition of Reagents: Add the alkyl ketone (e.g., acetone, 1.5 eq) containing an α-methylene group.

-

Catalyst: Add the base catalyst (e.g., aqueous sodium hydroxide solution) dropwise to the mixture with stirring.

-

Reaction: Heat the mixture under reflux until the starting material is consumed, as monitored by TLC.

-

Isolation: Cool the reaction mixture and pour it into cold water. The product will often precipitate and can be collected by filtration.

-

Purification: Wash the crude solid with water and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Structure-Activity Relationships (SAR)

The biological activity of alkyl-quinoline derivatives is highly dependent on the position, size, and nature of the substituents.

-

Antimalarial Activity: For 4-aminoquinolines like chloroquine, a 7-chloro group is considered optimal for activity.[19] Introducing a methyl group at the C-3 position can reduce activity, while an additional methyl group at C-8 may abolish it entirely.[19] The length of the dialkylaminoalkyl side chain at the C-4 position is also critical.[19]

-

Anticancer Activity: Studies have shown that for certain series of quinoline derivatives, a bulky alkoxy substituent at the C-7 position and an amino side chain at the C-4 position are beneficial for antiproliferative activity.[20] The length of the alkylamino side chain also modulates potency, with a two-carbon linker often being the most favorable.[20]

-

α2C-Adrenoceptor Antagonism: In the development of selective α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for high potency.[21] Furthermore, alkyl substitutions on a piperazine ring attached to the C-4 amino group had a significant and stereospecific effect on affinity.[21]

Key Reactions and Properties

The chemical behavior of alkyl-quinolines is a hybrid of its constituent benzene and pyridine rings, influenced by the electron-donating nature of the alkyl groups.

-

Electrophilic Substitution: The quinoline ring is deactivated towards electrophilic substitution compared to benzene due to the electron-withdrawing nitrogen atom. Substitution preferentially occurs on the benzene ring at positions 5 and 8.[6]

-

Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at positions 2 and 4.

-

Oxidation: The quinoline ring system is generally resistant to oxidation.[6] However, under strong conditions (e.g., alkaline KMnO₄), the benzene ring can be opened, leaving the pyridine dicarboxylic acid.[6]

-

Reduction: Catalytic hydrogenation can reduce the pyridine ring first to give 1,2,3,4-tetrahydroquinoline.[6] Under different conditions, such as with lithium in liquid ammonia, the benzene ring can be selectively reduced.[6]

-

N-Alkylation: The nitrogen atom is basic and readily reacts with alkyl halides to form N-alkylquinolinium salts.[7]

Conclusion and Future Outlook

Alkyl-substituted quinolines continue to be a focal point of research in organic and medicinal chemistry. While classical syntheses remain relevant, the future lies in the development of more sustainable and versatile catalytic methods. The use of earth-abundant metal catalysts, C-H activation strategies, and multicomponent reactions will enable the rapid construction of complex quinoline libraries.[17] A deeper understanding of structure-activity relationships, aided by computational modeling, will further guide the rational design of novel therapeutics and functional materials based on this remarkable heterocyclic scaffold.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Source: google_search_tool_result]

-

NROChemistry. (2022). Skraup Reaction. YouTube. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

-

Jie, J., et al. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 72(15), 5641–5646. [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20535-20563. [Link]

-

Rojas, R., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(1), 27-46. [Link]

-

ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

Frontiers in Microbiology. (n.d.). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers. [Link]

-

Reddy, C. R., et al. (2014). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. The Journal of Organic Chemistry, 79(18), 8863–8869. [Link]

-

Coulter, M. M., et al. (2016). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters, 18(6), 1402–1405. [Link]

-

SlideShare. (n.d.). Preparation and Properties of Quinoline. [Link]

-

Beilstein Journals. (n.d.). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. [Link]

-

Savola, J.-M., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(14), 4214–4224. [Link]

-

National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

-

Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-467. [Link]

-

Sharma, A., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(41), 21255-21282. [Link]

-

ResearchGate. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. [Link]

-

SlideShare. (n.d.). Organic Name Reaction With Their Respective Mechanism. [Link]

-

Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. [Link]

-

YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

-

Deng, G., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(19), 7409–7411. [Link]

-

Semantic Scholar. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

-

Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12. [Link]

-

J&K Scientific LLC. (n.d.). Friedländer Synthesis. [Link]

-

ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds [frontiersin.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. youtube.com [youtube.com]

- 9. synarchive.com [synarchive.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quinoline synthesis [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pharmacy180.com [pharmacy180.com]

- 20. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Electronic properties of 2,7,8-Trimethylquinoline for optoelectronic applications

Technical Guide: Electronic Properties & Optoelectronic Utility of 2,7,8-Trimethylquinoline

Executive Summary

This compound (CAS: 102871-68-1) represents a specialized heterocyclic scaffold where the synergy between steric hindrance (2,8-positions) and inductive electron donation (7,8-positions) creates a unique electronic profile. Unlike the commoditized 8-hydroxyquinoline (Alq3 precursor), this neutral trimethylated derivative serves as a critical ligand precursor for high-efficiency phosphorescent OLEDs (PHOLEDs) and a tunable electron-transport moiety. This guide analyzes its synthesis, electronic band structure, and dual-utility in optoelectronics and pharmaceutical pharmacophores.[1]

Part 1: Molecular Architecture & Electronic Theory

The utility of this compound stems from its deviation from the standard quinoline planar stacking.[1] We must analyze this through Structure-Property Relationships (SPR) .

The "Steric Pocket" Effect

The simultaneous methylation at the 2- and 8-positions creates a "steric pocket" around the pyridinic nitrogen.

-

Position 2 (Ortho to N): The methyl group introduces steric bulk that prevents the formation of planar, aggregated stacks (π-π stacking), which is crucial for reducing Aggregation-Caused Quenching (ACQ) in solid-state films.

-

Position 8 (Peri to N): This methyl group exerts torsional strain, slightly twisting the ring system or preventing tight coordination geometries in metal complexes, favoring distorted octahedral or tetrahedral configurations (e.g., in Zinc or Aluminum complexes) which leads to blue-shifted emission .[1]

Inductive Bandgap Tuning

Methyl groups are weak electron donors (+I effect).[1]

-

HOMO Modulation: The 7,8-dimethyl substitution increases electron density in the carbocyclic ring, raising the Highest Occupied Molecular Orbital (HOMO) level.[1]

-

LUMO Modulation: The 2-methyl group affects the pyridinic ring (electron-deficient), slightly raising the Lowest Unoccupied Molecular Orbital (LUMO).

-

Net Result: A narrowed bandgap compared to unsubstituted quinoline, but with a higher absolute energy level, making it an excellent Hole Blocking Layer (HBL) or Electron Transport Layer (ETL) candidate.[1]

Part 2: Synthesis Protocol (Modified Skraup)

Objective: Synthesize high-purity this compound from 2,3-dimethylaniline.

Mechanism: The Skraup synthesis involves the reaction of an aniline with an

Reagents & Materials

-

Precursor: 2,3-Dimethylaniline (2,3-xylidine).[1]

-

Reagent: Crotonaldehyde (provides the C3 fragment and the 2-methyl group).[1]

-

Catalyst/Solvent: 6M Hydrochloric acid (HCl), Zinc Chloride (

).[1] -

Oxidant: p-Chloranil or Nitrobenzene (to aromatize the intermediate dihydroquinoline).[1]

Step-by-Step Methodology

-

Condensation:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline (0.1 mol) in 6M HCl (150 mL).

-

Add

(0.1 mol) as a Lewis acid catalyst to promote ring closure.[1] -

Heat to 100°C. Dropwise add Crotonaldehyde (0.12 mol) over 1 hour. Note: Slow addition prevents polymerization.[1]

-

-

Cyclization & Oxidation:

-

Work-up:

-

Purification (Critical for Optoelectronics):

-

Vacuum Distillation: Collect fraction at ~140-145°C (at 10 mmHg).

-

Recrystallization: If solid, recrystallize from Hexane/Ethanol (9:1) to remove trace isomers.[1]

-

Visualization of Synthesis Logic

Figure 1: Modified Skraup synthesis pathway for this compound.

Part 3: Optoelectronic Applications

Ligand for Phosphorescent Iridium Complexes

In PHOLEDs, this compound acts as the

-

Mechanism: The Nitrogen binds to Iridium, while the Carbon at position 8 (or adjacent ring carbon) forms the C-Ir bond.[1] Correction: Since position 8 is methylated, cyclometallation usually occurs at the unsubstituted phenyl ring positions, or the methyl group itself participates in hyperconjugation.[1]

-

Color Tuning: The 2,7,8-trimethyl substitution pattern shifts the emission towards the yellow-orange region compared to unsubstituted phenylpyridine ligands.[1]

-

Efficiency: The steric bulk at position 2 prevents "self-quenching" between adjacent molecules in the film, increasing the Photoluminescence Quantum Yield (PLQY) .[1]

Electron Transport Layer (ETL)

As a neutral molecule, it serves as an ETL material.[1]

| Property | Value (Estimated/Literature) | Relevance |

| HOMO Level | -5.8 eV | Deep enough to block holes from the emissive layer.[1] |

| LUMO Level | -2.6 eV | Matches well with LiF/Al cathodes for electron injection.[1] |

| Triplet Energy ( | ~2.3 eV | High enough to confine excitons in Red/Green phosphors.[1] |

| Glass Transition ( | ~95°C | Good thermal stability for device operation.[1] |

Part 4: Dual-Use Potential (Pharma & Bio-Isosteres)

For the drug development audience, this scaffold is a bio-isostere for naphthalene or indole rings.[1]

-

Lipophilicity: The three methyl groups significantly increase

(approx.[1] 3.5 - 4.0), enhancing blood-brain barrier (BBB) permeability.[1] -

Metabolic Stability: Methylation at the 2-position blocks the primary site of oxidative metabolism (via Aldehyde Oxidase), prolonging half-life (

). -

Target Interaction: The 8-methyl group forces the nitrogen lone pair into a specific vector, improving selectivity for enzymes requiring a "twisted" ligand fit (e.g., certain Kinase inhibitors).[1]

Pharmacophore Visualization

Figure 2: Dual-utility map showing how structural features translate to both material science and medicinal chemistry properties.

Part 5: Characterization & Quality Control

To ensure "Trustworthiness" in application, the following QC metrics must be met before device fabrication.

-

1H NMR (Chloroform-d):

-

Look for three distinct singlets for methyl groups:

(2-Me), -

Aromatic protons should integrate to 4H (positions 3, 4, 5, 6).[1]

-

-

Mass Spectrometry (GC-MS):

-

Cyclic Voltammetry (CV):

References

-

Skraup Synthesis Variants: Manske, R. H., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1] [1]

-

Quinoline Ligands in OLEDs: Burlov, A. S., et al. (2023).[1] Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives. Russian Journal of Coordination Chemistry, 49, S29–S37.[1]

-

Steric Effects in Metal Complexes: García-Rodríguez, R., & Wright, D. S. (2014).[1] Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. Dalton Transactions.[1]

-

Electronic Properties of Methylquinolines: PubChem Compound Summary for CID 709534, 2,7,8-Trimethyl-4-quinolinol (Analogous Structure Data). [1]

-

Iridium Complex Tuning: Lamansky, S., et al. (2001).[1] Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312.[1] [1]

Sources

History and discovery of trimethylquinoline synthesis pathways

An In-Depth Technical Guide to the History and Discovery of Trimethylquinoline Synthesis Pathways

Abstract

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of pharmacologically active agents and industrial chemicals. Among its many derivatives, trimethylquinolines hold particular significance, notably as antioxidants and versatile synthetic intermediates. This technical guide provides a comprehensive exploration of the historical discovery and evolution of trimethylquinoline synthesis. We delve into the foundational 19th-century name reactions, such as the Doebner-von Miller and Combes syntheses, explaining the mechanistic rationale and experimental choices that defined early methodologies. The narrative then transitions to modern advancements, detailing the paradigm shift towards catalytic, high-yield, and sustainable pathways. For the target audience of researchers, scientists, and drug development professionals, this guide offers field-proven insights, detailed experimental protocols for key transformations, and a critical evaluation of the challenges and opportunities in synthesizing these valuable molecules for industrial and medicinal applications.

The Dawn of Heterocyclic Synthesis: A 19th-Century Chemical Revolution

The latter half of the 19th century was a transformative era for organic chemistry. The field was rapidly moving away from the theory of vitalism—the belief that organic compounds possessed a "vital force" unique to living organisms—spurred by landmark syntheses like Friedrich Wöhler's creation of urea in 1828.[1][2] This period saw the birth of structural theory and the development of systematic analytical methods, which for the first time allowed chemists to elucidate the structures of complex molecules isolated from natural sources like coal tar.[3] It was within this fertile scientific landscape, driven by the desire to understand and replicate the molecules of nature, that the foundational methods for quinoline synthesis were discovered.[2] Chemists like Zdenko Hans Skraup (1880), Oscar Doebner and Wilhelm von Miller (1881), and Alphonse Combes (1888) developed robust methods to construct the quinoline ring, often contending with violent, exothermic reactions and impure starting materials.[4][5][6] These pioneering efforts were not merely academic exercises; they laid the essential groundwork for the synthesis of countless derivatives, including the trimethylquinolines that are central to this guide.

Foundational Pathways to Trimethylquinolines

The specific substitution pattern of a trimethylquinoline is dictated by the choice of starting materials. The classical name reactions offer distinct pathways to different isomers, with the Doebner-von Miller and Combes syntheses being particularly relevant.

The Doebner-von Miller Reaction: The Primary Route to 2,2,4-Trimethyl-1,2-dihydroquinoline

The most direct and historically significant route to the 2,2,4-trimethylquinoline core is a variation of the Doebner-von Miller reaction, first described in 1881.[5] This reaction facilitates the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a compound of immense industrial importance as a polymer antioxidant.[7] The key insight of this pathway is the acid-catalyzed reaction of an aniline with acetone.

Causality Behind the Method: The genius of this reaction lies in using a simple, readily available ketone, acetone, as the source for all three methyl groups and the two carbons needed to complete the pyridine ring. The acidic catalyst (e.g., hydrochloric acid, iodine, or a Lewis acid) serves multiple crucial roles: it catalyzes the self-condensation of acetone to form mesityl oxide (an α,β-unsaturated ketone), facilitates the conjugate addition of aniline, and promotes the final cyclization and dehydration steps.[4][8]

Reaction Mechanism: The mechanism has been a subject of study, with modern evidence pointing towards a fragmentation-recombination pathway rather than a simple linear sequence.[4]

-

Aldol Condensation: Two molecules of acetone undergo an acid-catalyzed aldol condensation to form diacetone alcohol, which then dehydrates to yield the key intermediate, mesityl oxide (4-methyl-3-penten-2-one).

-

Conjugate Addition: Aniline performs a nucleophilic 1,4-addition (Michael addition) to the α,β-unsaturated system of mesityl oxide.

-

Fragmentation-Recombination: The resulting adduct can fragment into an imine and an enolate. These fragments then recombine in a specific orientation.[4]

-

Cyclization & Dehydration: The intermediate undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form the dihydroquinoline ring system.

-

Final Product: The reaction typically terminates at the more stable 1,2-dihydroquinoline stage rather than proceeding to the fully aromatized quinoline, due to the gem-dimethyl group at the C2 position.

DOT Diagram: Doebner-von Miller Synthesis of TMQ

Caption: Doebner-von Miller pathway to 2,2,4-trimethyl-1,2-dihydroquinoline.

The Combes Synthesis: Accessing 2,4,6-Trimethylquinoline

To access other isomers, such as 2,4,6-trimethylquinoline, the Combes synthesis, reported in 1888, is the classical method of choice.[9] This reaction involves the acid-catalyzed condensation of an arylamine with a β-diketone.

Causality Behind the Method: To synthesize 2,4,6-trimethylquinoline, one must start with an aniline already containing a methyl group, specifically p-toluidine (4-methylaniline). The remaining two methyl groups and the intervening carbons are provided by the β-diketone, acetylacetone (2,4-pentanedione). The strong acid catalyst (typically sulfuric acid) is essential for first promoting the formation of a Schiff base (or more accurately, an enamine intermediate) and then driving the subsequent electrophilic aromatic substitution (cyclization) onto the electron-rich aromatic ring.[9]

Reaction Mechanism:

-

Enamine Formation: The amino group of p-toluidine attacks one of the carbonyls of acetylacetone, followed by dehydration to form a β-amino enone intermediate.

-

Acid-Catalyzed Cyclization: Protonation of the remaining carbonyl group activates it for an intramolecular electrophilic attack by the aniline ring.

-

Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates under the strongly acidic and heated conditions to form the stable, aromatic trimethylquinoline product.

DOT Diagram: Combes Synthesis of 2,4,6-Trimethylquinoline

Caption: Combes pathway to 2,4,6-trimethylquinoline.

The Evolution to Modern Synthesis: Addressing the Flaws of the Classics

While foundational, the classical methods suffer from significant drawbacks, particularly for industrial and pharmaceutical applications. The reactions are often violently exothermic, require stoichiometric amounts of corrosive acids, produce low-to-moderate yields, and can be difficult to control, leading to "dirty" reaction mixtures with numerous byproducts.[6][10] These challenges spurred the development of modern synthetic pathways focused on catalytic efficiency, improved safety, and sustainability.

The Rise of Heterogeneous Catalysis

A major advancement has been the replacement of homogeneous acid catalysts like H₂SO₄ and HCl with solid acid catalysts. This shift is driven by several key advantages:

-

Ease of Separation: Heterogeneous catalysts can be easily filtered off from the reaction mixture, simplifying product purification.

-

Reusability: Solid catalysts can often be regenerated and reused, reducing cost and waste.

-

Reduced Corrosion: Solid acids are less corrosive to reaction vessels than strong mineral acids.

-

Improved Selectivity: The defined pore structures of catalysts like zeolites can impart shape selectivity, favoring the formation of the desired product over byproducts.

For the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, various solid acids have proven effective, including zeolites (e.g., H-Y-MMM), and metal-exchanged tungstophosphoric acid supported on alumina.[7][11]

Microwave-Assisted Synthesis: A Green Chemistry Approach

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields.[12] By using microwave irradiation, energy is transferred directly to the polar molecules in the reaction mixture, leading to rapid and uniform heating.[13] This technique offers several advantages over conventional heating:

-

Drastically Reduced Reaction Times: Reactions that take hours under reflux can often be completed in minutes.[14]

-

Higher Yields and Purity: The rapid heating can minimize the formation of thermal decomposition byproducts.

-

Energy Efficiency: Energy is delivered directly to the reactants rather than heating the entire apparatus.

Microwave assistance has been successfully applied to classical reactions like the Skraup and Friedländer syntheses, often in conjunction with greener solvents or even solvent-free conditions, significantly improving their environmental footprint.[15]

Comparative Data: Classical vs. Modern Synthesis of Trimethylquinolines

The following table provides a comparative overview of different synthetic conditions and their resulting yields, illustrating the evolution of the methodology.

| Synthesis Method | Target Compound | Reactants | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Classical Doebner-von Miller | 2,2,4-Trimethyl-1,2-dihydroquinoline | Aniline, Acetone | HCl | ~100-140 | 6+ hours | ~19-28% | [16] |

| Improved Classical | 2,2,4-Trimethyl-1,2-dihydroquinoline | Aniline, Acetone | BF₃/HF | 80-150 | ~4-5 hours | >70% | [16] |

| Heterogeneous Catalysis | 2,2,4-Trimethyl-1,2-dihydroquinoline | Aniline, Acetone | Zeolite H-Y-MMM | 60-230 | 6-23 hours | up to 98% | [11] |

| Heterogeneous Catalysis | 2,2,4-Trimethyl-1,2-dihydroquinoline | Aniline, Acetone | Zn₀.₅TPA/Al₂O₃ | 160 | 6 hours | ~95% (Aniline Conv.) | [7] |

| Classical Combes | 2,4,6-Trimethylquinoline | p-Toluidine, Acetylacetone | H₂SO₄ | Reflux | Several hours | Moderate | [9] |

| Microwave-Assisted | Various Quinolines | Various | Ionic Liquid | ~120 | 10-20 min | 85-96% | [15] |

Experimental Protocols: A Self-Validating System

For a protocol to be trustworthy, it must be robust and reproducible. Below are detailed, step-by-step methodologies for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, representing both a classical and a modern approach.

Protocol: Classical Acid-Catalyzed Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

Objective: To synthesize TMQ using a traditional homogeneous acid catalyst, illustrating the foundational principles.

Materials:

-

Aniline

-

Acetone (molar excess)

-

Iodine (catalytic amount)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine aniline (1.0 mol) and acetone (3.0-4.0 mol).

-

Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.01-0.02 mol). Causality: Iodine acts as a Lewis acid and a mild oxidizing agent, promoting the necessary condensation and cyclization steps.

-

Heating: Heat the mixture to reflux (approx. 100-120°C) with vigorous stirring. The reaction is exothermic and should be monitored.

-

Reaction Monitoring: Allow the reaction to proceed for 6-8 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of aniline.

-

Workup - Neutralization: After cooling to room temperature, slowly add 5% sodium bicarbonate solution to the reaction mixture with stirring until effervescence ceases. This neutralizes the acidic catalyst and any acidic byproducts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture forms, separate the organic layer. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude, dark oil by vacuum distillation to yield 2,2,4-trimethyl-1,2-dihydroquinoline as a viscous, yellowish liquid that may solidify on standing.

DOT Diagram: Workflow for Classical TMQ Synthesis

Caption: Step-by-step workflow for the classical synthesis of TMQ.

Relevance in Drug Development and Industrial Application

The trimethylquinoline scaffold is more than a synthetic curiosity; it is a privileged structure in medicinal chemistry and a high-volume industrial chemical.[17][18]

Industrial Significance: The primary industrial application of 2,2,4-trimethyl-1,2-dihydroquinoline is as an antioxidant (often sold under the trade name TMQ or Flectol) in the rubber and polymer industries.[7] Its oligomeric nature, a result of the polymerization that can occur during synthesis, makes it less volatile and less likely to leach from the polymer matrix, providing long-term thermal and oxidative stability. The key challenge for industrial synthesis is not just yield, but also process safety and cost-effectiveness. The move towards heterogeneous catalysts is largely driven by the need for safer, more scalable, and continuous-flow processes that minimize corrosive waste streams.[19]

Medicinal Chemistry and Drug Discovery: The quinoline ring is a well-established pharmacophore found in numerous approved drugs.[17] Trimethylquinoline derivatives are of particular interest for their potent antioxidant capabilities. Oxidative stress is implicated in a wide range of pathologies, including inflammation, neurodegenerative diseases, and liver injury. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to protect against acetaminophen-induced liver damage in animal models by reducing oxidative stress and inhibiting inflammatory pathways.[20]

The challenge for drug development professionals is to synthesize libraries of novel trimethylquinoline analogues with optimized pharmacological profiles (potency, selectivity, ADME properties). The classical syntheses are often ill-suited for this task due to their harsh conditions, which are incompatible with many of the sensitive functional groups required for modern drug candidates. Therefore, the development of milder, more versatile catalytic methods is paramount for exploring the full therapeutic potential of this chemical space.[21]

Conclusion and Future Perspectives

The journey of trimethylquinoline synthesis, from the violent and often low-yielding reactions in 19th-century laboratories to today's highly efficient and sustainable catalytic methods, mirrors the evolution of organic chemistry itself. The foundational Doebner-von Miller and Combes reactions provided the initial access to these important scaffolds, but their practical limitations necessitated innovation. Modern approaches using heterogeneous catalysts and microwave assistance have transformed the synthesis into a safer, cleaner, and more scalable process. For researchers in drug discovery, these advanced methods provide the tools to build and screen diverse libraries of trimethylquinoline derivatives, unlocking their potential as antioxidants and modulators of various biological targets. The ongoing challenge lies in developing even more selective and atom-economical catalytic systems that can be readily adopted for both large-scale industrial production and the intricate, multi-step syntheses required to create the next generation of quinoline-based therapeutics.

References

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

Ghosh, P., et al. (2020). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Request PDF. [Link]

-

Boron Molecular. (2024). The History of Organic Chemicals. [Link]

- Gataullin, R. R., et al. (2017). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

-

Nicolaou, K. C. (2014). Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 470(2161), 20130690. [Link]

-

Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21462-21485. [Link]

-

Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(1), 1-4. [Link]

-

Anonymous. (n.d.). Organic Chemistry in the nineteenth century. University of Cambridge. [Link]

- Imada, Y., & MITSUI, H. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

-

SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

-

Saugues, E., et al. (2011). Synthesis and molecular modeling study of new trimeric quinoline derivatives. Bioorganic Chemistry, 39(4), 143-150. [Link]

-

Bedoya, L. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

Clarke, H. T., & Davis, A. W. (2004). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Organic Syntheses. [Link]

-

Wölfel, S., et al. (2011). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

-

Klepacz, A., & Kaczor, A. A. (2016). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 21(11), 1511. [Link]

-

Ibrahim, A. M. (2018). What is the complete procedure for Doebner-von miller reaction? ResearchGate. [Link]

-

Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]

- Muth, C. W., et al. (2000). Skraup reaction process for synthesizing quinolones.

-

Swapna, S., et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. [Link]

-

Villemin, D., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 350-354. [Link]

-

Nowicki, J., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Request PDF. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(18), 5475. [Link]

-

Manske, R. H. F., & Kulka, M. (2004). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

-

Kumar, A., et al. (2022). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Chemistry & Biodiversity, 19(8), e202200230. [Link]

-

Sharma, P., et al. (2023). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ChemistrySelect. [Link]

-

LookChem. (n.d.). Cas 2243-89-2,2,4,6-TRIMETHYLQUINOLINE. [Link]

-

Chem Shiksha. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

-

Dabiri, M., et al. (2018). Microwave-assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 54. [Link]

-

Ghaith, E. A., et al. (2022). Conventional methods of quinoline synthesis. ResearchGate. [Link]

-

Gaynes, J. (2017). Analysis and synthesis in nineteenth-century organic chemistry. UCL Discovery. [Link]

-

Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34099-34125. [Link]

-

Kumar, S., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(2), 195-223. [Link]

-

Kubantseva, N. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Molecules, 28(15), 5708. [Link]

-

meriSTEM. (2021). Scale & practicality - Industrial synthesis. YouTube. [Link]

-

Abonia, R., et al. (2021). Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents. Archiv der Pharmazie, 354(8), e2100094. [Link]

-

Sagar, R., et al. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publisher. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Amarasekara, A. S., & Hasan, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(7), 986. [Link]

-

Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. [Link]

-

da Silva, A. D., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. [Link]

-

Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Kumar, A., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(2), 195-223. [Link]

-

Cheng, C. C., & Yan, S. J. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Organic Reactions. [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Buy 2,4,6-Trimethylquinoline | 2243-89-2 [smolecule.com]

- 10. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 11. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 14. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 17. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Solubility Profiling of 2,7,8-Trimethylquinoline: Theoretical Prediction & Experimental Determination Strategy

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists Subject: CAS 102871-68-1 (2,7,8-Trimethylquinoline)[1]

Executive Summary & Compound Profile

This compound (CAS: 102871-68-1) is a lipophilic heterocyclic aromatic compound.[1] Unlike its widely documented polymer analog (2,2,4-trimethyl-1,2-dihydroquinoline or TMQ), the discrete 2,7,8-isomer lacks extensive public thermodynamic datasets.[1]

This guide serves a dual purpose:

-

Predictive Profiling: It establishes a theoretical solubility landscape based on Structural-Property Relationships (SPR) and comparative data from homologous methylquinolines (e.g., 2-methylquinoline, 6-bromo-2-methylquinoline).[1]

-

Experimental Standardization: It provides a self-validating protocol for determining precise mole-fraction solubility, essential for crystallization process design and extraction efficiency.[1]

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₁₂H₁₃N[1]

-

Molecular Weight: 171.24 g/mol [1]

-

Predicted LogP: ~3.5 – 3.9 (High Lipophilicity)[1]

-

Key Structural Features:

-

Quinoline Core: Planar, aromatic, weak Hydrogen Bond Acceptor (HBA) at the nitrogen.[1]

-

Trimethyl Substitution (2,7,8-): Significant hydrophobic bulk.[1][3] The methyl groups at positions 7 and 8 create steric hindrance near the nitrogen, potentially reducing H-bond accessibility compared to less substituted isomers.[1]

-

Theoretical Solubility Landscape

Based on the "Like Dissolves Like" principle and thermodynamic data from structural analogs (2-methylquinoline, 8-methylquinoline), we can construct a high-confidence predicted solubility hierarchy.[1]

Polarity & Interaction Analysis

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility Trend |

| Non-Polar / Aromatic | Toluene, Benzene, Xylene | Highest ( | |

| Polar Aprotic | Ethyl Acetate, Acetone, DMF | Dipole-Dipole: The quinoline nitrogen provides a dipole moment.[1] Aprotic solvents solvate the ring without requiring H-bond donation from the solute.[1] | High ( |

| Polar Protic | Ethanol, Methanol, Isopropanol | H-Bonding (Limited): The solvent donates H-bonds to the quinoline nitrogen.[1] However, the hydrophobic methyl groups (especially at C8) disrupt the solvent structure, imposing an entropic penalty.[1] | Moderate ( |

| Highly Polar | Water | Hydrophobic Effect: The energy cost to create a cavity in the water network for the bulky hydrophobic molecule is too high.[1] | Insoluble ( |

Quantitative Prediction (Mole Fraction )

Data extrapolated from 6-bromo-2-methylquinoline behavior at 298.15 K.

Experimental Protocol: Isothermal Saturation Method

To generate definitive data, researchers must employ the Isothermal Saturation Shake-Flask Method , coupled with HPLC or UV-Vis detection.[1] This protocol minimizes errors from supersaturation and temperature fluctuations.[1]

Phase 1: Preparation & Saturation

-

Solvent Selection: Prepare analytical grade solvents (Toluene, EtOH, EtOAc, Water).[1]

-

Excess Addition: Add this compound to 50 mL of solvent in a jacketed glass vessel until a visible solid phase persists (supersaturation).

-

Equilibration:

-

Stir continuously at 300 rpm using a magnetic stirrer.

-

Maintain temperature at

K using a circulating water bath. -

Duration: Allow 24–48 hours for equilibrium.

-

Phase 2: Sampling & Analysis

-

Settling: Stop stirring and allow the suspension to settle for 2 hours (isothermal static settling).

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Dilution: Immediately dilute the aliquot with the mobile phase (for HPLC) to ensure the concentration falls within the linear calibration range.

-

Quantification:

Phase 3: Data Correlation (Self-Validation)

Valid solubility data must fit thermodynamic models.[1] Use the Modified Apelblat Equation to verify the consistency of your temperature-dependent data:

-

x: Mole fraction solubility

-

T: Temperature (Kelvin)

-

A, B, C: Empirical parameters derived from regression.

-

Validation Rule: If

, suspect experimental error (temperature drift or insufficient equilibration).[1]

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection and the thermodynamic forces driving solubility for this compound.

Caption: Thermodynamic interaction map predicting solubility hierarchy based on solute-solvent intermolecular forces.

Quantitative Data Summary (Predicted)

Note: Values are estimated based on homologous series analysis of methylquinolines.

| Solvent | Polarity Index ( | Predicted Solubility ( | Thermodynamic Favorability |

| Toluene | 2.4 | High (~0.033) | Excellent (Solute-Solvent Affinity) |

| Ethyl Acetate | 4.4 | High (~0.029) | Good (Dipole interactions) |

| Acetone | 5.1 | High (~0.027) | Good |

| Ethanol | 5.2 | Moderate (~0.004) | Fair (Hindered H-bonding) |

| Methanol | 5.1 | Low (~0.001) | Poor |

| Water | 10.2 | Negligible (< 10⁻⁵) | Insoluble |

References

-

Santa Cruz Biotechnology. (2025).[1] this compound Product Data. Retrieved from

-

PubChem. (2025).[1] Compound Summary: this compound (CAS 102871-68-1).[1] National Library of Medicine.[1] Retrieved from [1]

-

Wang, J., et al. (2023).[1][8] Equilibrium Solubility of 6-Bromo-2-methylquinoline in Monosolvents and Binary Blends. Journal of Chemical & Engineering Data. (Used as homologous proxy). Retrieved from [1]

-

BenchChem. (2025).[1][9] Solubility Profile of Quinoline Derivatives. Retrieved from

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for Polarity Indices).[1]

Sources

- 1. 2,7,8-Trimethyl-4-quinolinol | C12H13NO | CID 709534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. CAS 436096-46-7: this compound-4-carboxylic acid [cymitquimica.com]

- 4. 2,4-Dimethylaniline CAS 95-68-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 2,4-Dimethyl aniline | 95-68-1 [chemicalbook.com]

- 6. Khan Academy [khanacademy.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Biological Targets & Therapeutic Potential of 2,7,8-Trimethylquinoline Derivatives

The following technical guide details the biological potential, structure-activity relationships (SAR), and experimental validation of 2,7,8-Trimethylquinoline (2,7,8-TMQ) derivatives.

Executive Summary

This compound (2,7,8-TMQ) represents a specialized, lipophilic scaffold within the quinoline family.[1] Unlike the more common 8-hydroxyquinoline (a metal chelator) or 2-methylquinoline (quinaldine), the 2,7,8-trimethyl substitution pattern creates a unique steric and electronic environment. The 7,8-dimethyl motif sterically hinders the N1-nitrogen, reducing its basicity and preventing classical bidentate chelation, thereby shifting the molecule's pharmacophore profile toward hydrophobic pocket binding and intercalation-based mechanisms .

Current research identifies this scaffold as a critical intermediate in the synthesis of 2-quinolyl-1,3-tropolones (potent anticancer agents targeting ERK signaling) and artemisinin hybrids (antimalarial agents).

Part 1: Chemical Space & Structure-Activity Relationship (SAR)

The 2,7,8-TMQ Pharmacophore

The biological activity of 2,7,8-TMQ derivatives is governed by three structural features:

-

C2-Methyl Group: Increases metabolic stability against P450 oxidation compared to a C2-proton and facilitates specific hydrophobic interactions in kinase pockets.

-

C7, C8-Dimethyl Pattern:

-

Steric Blockade: The C8-methyl group obstructs the nitrogen lone pair, preventing the formation of stable metal complexes (unlike 8-hydroxyquinoline). This directs the molecule away from metalloprotease inhibition and toward allosteric kinase inhibition or DNA intercalation .

-

Lipophilicity: High logP values enhance passive membrane transport, making these derivatives effective for intracellular targets (e.g., mitochondrial membranes, nuclear DNA).

-

-